molecular formula C20H24N2O5 B125413 Medroxalol CAS No. 56290-94-9

Medroxalol

Cat. No. B125413
CAS RN: 56290-94-9
M. Wt: 372.4 g/mol
InChI Key: MPQWSYJGFLADEW-UHFFFAOYSA-N
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Description

Medroxalol is a beta-adrenergic receptor antagonist that has been widely used in scientific research. It was first synthesized in the 1970s, and its chemical structure is similar to that of propranolol, which is another beta-blocker. This compound is a white crystalline powder that is soluble in water and ethanol. It has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Cardiovascular Properties

Medroxalol, a new antihypertensive agent, has been studied for its cardiovascular properties. In spontaneously hypertensive rats and anesthetized dogs, this compound effectively lowered blood pressure and heart rate. Its hypotensive effect was partially reduced following α- and β-adrenergic receptor blockade, suggesting that it works by decreasing peripheral vascular resistance more than cardiac output. In vitro studies also indicate its antagonistic properties at α- and β-adrenergic receptors in various tissues (Dage, Cheng, & Woodward, 1981).

Antihypertensive and Adrenergic Receptor Blocking Properties

Research on the antihypertensive and adrenergic receptor blocking properties of this compound's enantiomers revealed significant activity in hypertensive rats. The enantiomers showed differential effects on α- and β-antagonism, indicating complex mechanisms contributing to its antihypertensive action (Cheng et al., 1980).

Treatment of Hypertension

This compound has been tested in patients with mild to moderate hypertension. In a single-blind study, it effectively reduced diastolic pressure in most patients, indicating its potential for chronic oral therapy of hypertension (Schechter, Tanskanen, Tuomilehto, & Koch-Weser, 1982).

Vasodilator Effect on Hypertensive Vessels

A study focused on the chronic vascular effects of this compound in hypertensive patients demonstrated a significant decrease in forearm vascular resistance and an increase in arterial compliance. This suggests this compound's role in augmenting the inner lumen of arterioles in the forearm (Levenson, Simon, Benetos, Achimastos, & Safar, 1986).

Carcinogenicity Studies

In carcinogenicity studies, this compound showed no evidence of a tumorigenic effect in rats but caused an increase in uterine leiomyomas in mice at certain dosages. These findings highlight the need for species-specific considerations in evaluating drug safety (Sells & Gibson, 1987).

Hemodynamic Effects

The hemodynamic properties of this compound were analyzed in anesthetized dogs, revealing significant beta-adrenoceptor antagonistic properties, which greatly exceeded its alpha-antagonistic properties. This study provides insight into the drug's mechanism of action in relation to its plasma concentration (Weissenburger et al., 1983).

Biochemical Analysis

Biochemical Properties

Medroxalol plays a significant role in biochemical reactions due to its ability to block both alpha and beta adrenergic receptors . This interaction with the receptors influences the biochemical reactions within the body.

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It influences cell function by blocking alpha and beta adrenergic receptors . This blocking action can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with alpha and beta adrenergic receptors . By blocking these receptors, this compound can inhibit or activate enzymes and cause changes in gene expression.

Dosage Effects in Animal Models

This compound has been shown to produce a dose-related fall in blood pressure in spontaneously hypertensive rats

properties

IUPAC Name

5-[2-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]-1-hydroxyethyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQWSYJGFLADEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70161-10-3 (mono-hydrochloride)
Record name Medroxalol [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID30866550
Record name Medroxalol
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Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

56290-94-9, 70161-10-3
Record name Medroxalol
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Record name Medroxalol [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medroxalol hydrochloride
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Record name Medroxalol
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Record name 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]salicylamide
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Record name MEDROXALOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Medroxalol?

A1: this compound exerts its antihypertensive effects primarily through a combination of α- and β-adrenergic receptor blockade. [, , , , , , ] This dual action helps lower blood pressure by reducing peripheral vascular resistance and suppressing reflex tachycardia. [, ]

Q2: Does this compound exhibit any vasodilatory effects beyond its α-blocking properties?

A2: Research suggests that this compound also possesses β2-adrenergic receptor agonist activity, contributing to its vasodilatory effects. [, , , , , ] This additional mechanism distinguishes it from pure α-blockers.

Q3: How does this compound's β2-agonist activity contribute to its therapeutic effect?

A3: Stimulation of β2-adrenergic receptors in vascular smooth muscle by this compound leads to vasodilation, further contributing to its antihypertensive effects. [, , ]

Q4: Are there any differences in the effects of this compound enantiomers?

A4: Yes, studies indicate that this compound enantiomers display different potencies in blocking α1- and β2-adrenergic receptors, influencing their overall antihypertensive effects. []

Q5: How does modifying the carboxamide function in this compound affect its β-blocking activity?

A5: Research on this compound analogues reveals that increasing the steric bulk of the alkyl group on the carboxamide function leads to decreased β-blocking activity. []

Q6: What is the role of the phenolic hydroxy group in this compound's activity?

A6: Studies suggest that the phenolic hydroxy group in this compound enhances its α-adrenergic antagonism while the deactivation of this group by the carboxamide function contributes to its β-adrenergic antagonistic properties. []

Q7: What is the bioavailability of this compound after oral administration?

A7: Studies show that the absolute bioavailability of this compound after oral administration varies depending on the formulation. The solution shows a bioavailability of 54%, while the tablet formulation has a bioavailability of 38%. []

Q8: How is this compound eliminated from the body?

A8: Following oral administration, this compound is primarily eliminated through a combination of metabolism and urinary excretion, with a small percentage of the parent drug recovered in the urine. []

Q9: What is the elimination half-life of this compound?

A9: this compound exhibits a relatively long elimination half-life, ranging from 7.3 hours after intravenous administration to 11.1-15.6 hours after oral administration. [, , ] This characteristic contributes to its prolonged antihypertensive effect.

Q10: What animal models have been used to study the antihypertensive effects of this compound?

A10: Spontaneously hypertensive rats (SHR) and anesthetized dogs are common animal models utilized in research to investigate the antihypertensive properties of this compound. [, , , ]

Q11: What are the effects of this compound on large artery diameter and elasticity in hypertensive patients?

A12: Research indicates that chronic this compound treatment leads to an active increase in large artery diameter and compliance in hypertensive patients. [, ] These effects contribute to its antihypertensive action and improved vascular health.

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